REACTION_CXSMILES
|
[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][C:3](=[O:4])[CH2:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:16](I)[CH3:17]>CN(C=O)C>[CH2:16]([O:8][C:7]([CH:6]1[CH2:1][CH2:2][C:3](=[O:4])[CH2:5]1)=[O:9])[CH3:17] |f:1.2.3|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C1CC(=O)CC1C(=O)O
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Name
|
caesium carbonate
|
Quantity
|
12.82 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
4.75 mL
|
Type
|
reactant
|
Smiles
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C(C)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was then concentrated i
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated again
|
Type
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ADDITION
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Details
|
2 N hydrochloric acid and EtOAc were then added
|
Type
|
EXTRACTION
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Details
|
The aq. phase was extracted with EtOAc (3×30 ml)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with aq. sodium thiosulfate soln
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated i
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1CC(CC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |